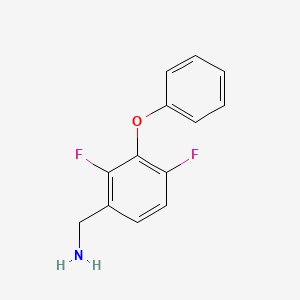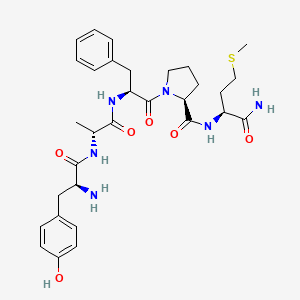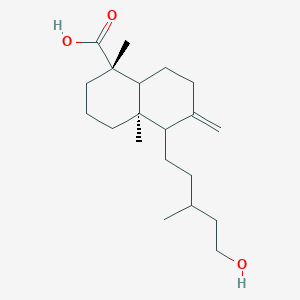
Imbricatoloic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imbricatoloic acid is a naturally occurring diterpenoid compound found in various plant species, particularly in the resin of certain coniferous trees
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imbricatoloic acid typically involves the extraction of the compound from natural sources. One common method includes the extraction from cypress seed oil using supercritical carbon dioxide. The residue is then extracted with 95% ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction techniques, such as preparative high-performance liquid chromatography (Prep-HPLC), to isolate and purify the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: Imbricatoloic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, microbial transformation of this compound by Aspergillus niger results in the formation of 1α-hydroxythis compound, while transformation with Rhizopus nigricans yields 15-hydroxy-8,17-epoxylabdan-19-oic acid .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, imbricatoloic acid serves as a valuable intermediate for the synthesis of complex organic molecules and natural product derivatives.
Biology: Biologically, this compound exhibits antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new therapeutic agents .
Medicine: In medicine, this compound has shown potential in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate specific molecular pathways and targets .
Industry: Industrially, this compound is used in the formulation of bio-based products, such as natural preservatives and bioactive coatings, due to its antimicrobial properties .
Mechanism of Action
Imbricatoloic acid shares structural similarities with other diterpenic acids, such as communic acid and isocupressic acid. it is unique in its specific biological activities and chemical reactivity. For instance, while both this compound and isocupressic acid exhibit antimicrobial properties, this compound has shown a broader spectrum of activity against various pathogens .
Comparison with Similar Compounds
- Communic acid
- Isocupressic acid
- Cycloartenol
- 15-oxo-3,13Z-kolavadiene-17-oic acid
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1S,4aR)-5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14?,16?,17?,19-,20+/m1/s1 |
InChI Key |
NSRKLZRKJJQJLD-PRXNRYBNSA-N |
Isomeric SMILES |
CC(CCC1C(=C)CCC2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO |
Canonical SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


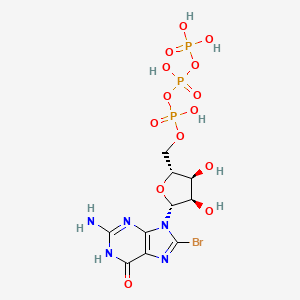
![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)

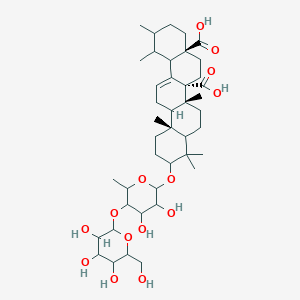
![tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B12430729.png)
![[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12430730.png)
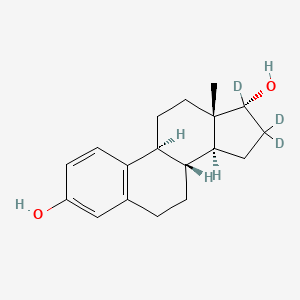
![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
![(2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430745.png)
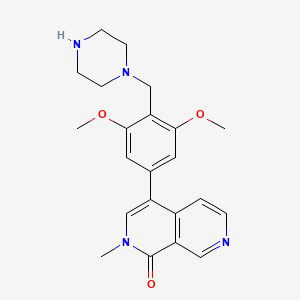
![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
